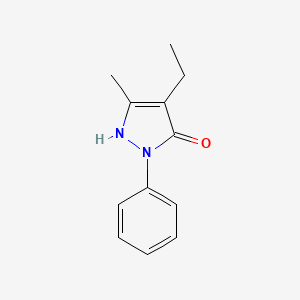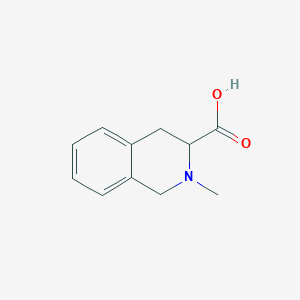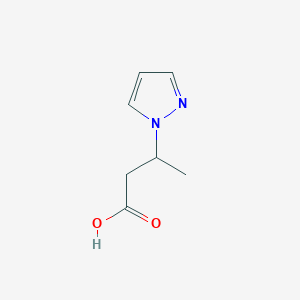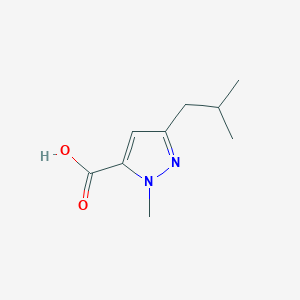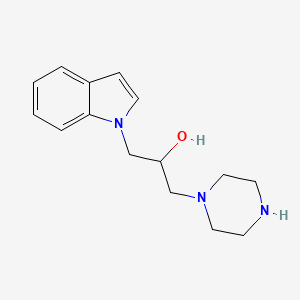
2-cyano-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O2 It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylaniline with cyanoacetic acid or its derivatives. One common method is the direct treatment of 2-methoxy-5-methylaniline with methyl cyanoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The product is typically purified by recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.
Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts (e.g., p-toluenesulfonic acid or sodium hydroxide) are employed.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide can convert the cyano group to carboxamide or carboxylic acid.
Major Products
Nucleophilic Substitution: Formation of substituted amides or nitriles.
Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.
Hydrolysis: Formation of carboxamide or carboxylic acid derivatives.
Scientific Research Applications
2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methoxy-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyano and acetamide groups can interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural analogs.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with a cyano group and an acetamide group but lacking the substituted phenyl ring.
N-(2-Methoxyphenyl)acetamide: Similar structure but without the cyano group.
N-(2-Methylphenyl)acetamide: Similar structure but without the methoxy and cyano groups.
Uniqueness
2-Cyano-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the combination of the cyano group, methoxy group, and methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the cyano group enhances its ability to participate in nucleophilic substitution and condensation reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-cyano-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-3-4-10(15-2)9(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXZTLPWQIENNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
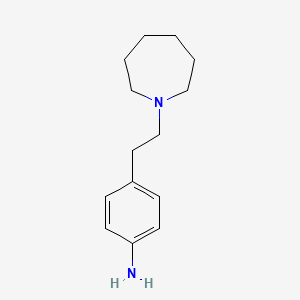
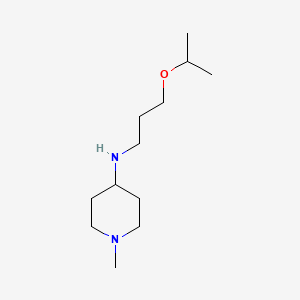
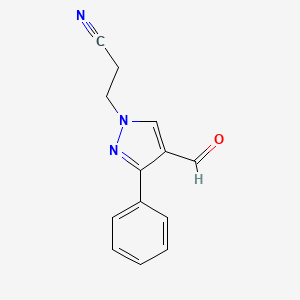
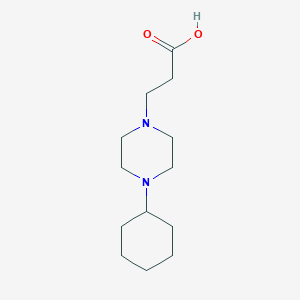
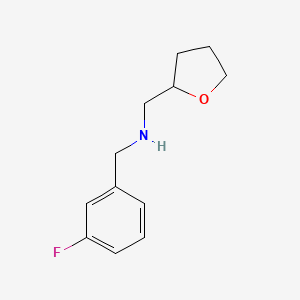
![Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B1335143.png)
